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Compound of Interest

Compound Name: 3-Phenyloxetane

Cat. No.: B185876 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenyloxetane

For researchers, medicinal chemists, and professionals in drug development, a profound

understanding of a molecule's fundamental characteristics is paramount. 3-Phenyloxetane, a

strained four-membered heterocyclic ether, has emerged as a significant building block in

modern medicinal chemistry. Its unique three-dimensional structure and favorable

physicochemical properties make it an attractive scaffold for modulating solubility, metabolic

stability, and lipophilicity in drug candidates.[1][2] This guide provides a comprehensive

technical overview of the core physicochemical properties, spectroscopic profile, synthesis, and

reactivity of 3-phenyloxetane, offering field-proven insights for its application in research and

development.

Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation of all further study.

Systematic IUPAC Name: 3-phenyloxetane[3]

CAS Registry Number: 10317-13-2[3]

Molecular Formula: C₉H₁₀O[3]

SMILES: C1C(CO1)C2=CC=CC=C2[3]

The structure consists of a four-membered oxetane ring substituted with a phenyl group at the

C3 position. This substitution pattern imparts specific steric and electronic properties that
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govern its reactivity and interaction with biological systems. The inherent ring strain of the

oxetane moiety, estimated at approximately 106 kJ·mol⁻¹, is a critical determinant of its

chemical behavior.[4]

Core Physicochemical Properties
The physicochemical properties of 3-phenyloxetane are crucial for predicting its behavior in

both chemical reactions and biological systems. The data below, primarily sourced from

computational databases, provides a quantitative profile of the molecule.

Property Value Source

Molecular Weight 134.17 g/mol [3]

Monoisotopic Mass 134.073164938 Da [3]

XLogP3 1.6 [3]

Topological Polar Surface Area

(TPSA)
9.2 Å² [3]

Hydrogen Bond Donor Count 0 [5]

Hydrogen Bond Acceptor

Count
1 [5]

Rotatable Bond Count 1 [5]

Heavy Atom Count 10 [3]

Note: Experimental values for properties such as boiling point, melting point, and density for 3-
phenyloxetane are not consistently available in public literature. Researchers should

determine these values experimentally for specific applications.

Spectroscopic Characterization: A Self-Validating
System
Unambiguous structural confirmation is critical. The following sections detail the expected

spectroscopic signatures for 3-phenyloxetane and provide generalized protocols for their

acquisition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework of the

molecule.

Expected ¹H NMR Spectrum:

Phenyl Protons (Ar-H): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5H.[6]

Oxetane Methylene Protons (-CH₂-O-): The two sets of methylene protons on the oxetane

ring (at C2 and C4) are diastereotopic. They are expected to appear as complex multiplets,

likely in the δ 4.5-5.0 ppm range. The geminal and vicinal couplings would result in an

intricate splitting pattern.

Oxetane Methine Proton (-CH-Ar): The proton at the phenyl-substituted carbon (C3) would

appear as a multiplet, shifted downfield by the phenyl group, likely in the δ 3.5-4.0 ppm

range.

Expected ¹³C NMR Spectrum:

Phenyl Carbons: Signals for the aromatic carbons would appear between δ 125-145 ppm,

with the quaternary carbon (C-Ar) being the most downfield.[6]

Oxetane Methylene Carbons (-CH₂-O-): Resonances for the C2 and C4 carbons of the

oxetane ring are expected in the δ 75-80 ppm region.[6]

Oxetane Methine Carbon (-CH-Ar): The carbon bearing the phenyl group (C3) would likely

appear in the δ 35-45 ppm range.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum of 3-phenyloxetane would be characterized by:

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹.
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C-O-C Stretching (Ether): A strong, characteristic band for the cyclic ether linkage, typically

in the 950-1100 cm⁻¹ region.

Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and

out-of-plane bending in the 690-900 cm⁻¹ region, indicative of the phenyl substitution pattern.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum would show a molecular

ion peak at an m/z corresponding to the molecular weight of 134.17.

Fragmentation: Common fragmentation pathways would involve the loss of fragments from

the oxetane ring and characteristic phenyl group fragments.

Experimental Protocol: Spectroscopic Analysis
A generalized workflow for the characterization of a synthesized batch of 3-phenyloxetane.

Caption: Generalized workflow for spectroscopic characterization.

Synthesis and Purification
The synthesis of 3-substituted oxetanes typically involves an intramolecular cyclization. A

common and reliable method is the Williamson ether synthesis, starting from a suitable 1,3-

halohydrin.

Step-by-Step Synthesis Protocol
Reaction: Synthesis of 3-phenyloxetane via intramolecular cyclization of 1-chloro-3-

phenylpropan-2-ol.

Causality: This approach is favored due to the commercial availability of precursors and the

high efficiency of the intramolecular Sₙ2 reaction, driven by the formation of a

thermodynamically stable, albeit strained, four-membered ring. The use of a strong, non-

nucleophilic base is critical to promote deprotonation of the alcohol without competing side

reactions.
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Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen

atmosphere, dissolve 1-chloro-3-phenylpropan-2-ol (1.0 eq) in anhydrous tetrahydrofuran

(THF).

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as

sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq), portion-wise to

control the evolution of hydrogen gas (if using NaH).

Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Once the starting material is consumed, carefully quench the reaction by the slow

addition of water at 0 °C.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl

acetate (3x). Combine the organic layers.

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium

sulfate or magnesium sulfate.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

The crude product is then purified by flash column chromatography on silica gel (using a

hexane/ethyl acetate gradient) to yield pure 3-phenyloxetane.

Validation: Confirm the identity and purity of the final product using the spectroscopic

methods detailed in Section 3.

Reactivity and Ring-Opening Transformations
The synthetic utility of 3-phenyloxetane is largely derived from the high ring strain of the

oxetane core, which makes it susceptible to ring-opening reactions.[7] This reactivity provides a

pathway to 1,3-difunctionalized compounds.

Key Principles of Reactivity:

Acid-Catalyzed Opening: In the presence of a Lewis or Brønsted acid, the oxetane oxygen is

protonated or coordinated, activating the ring. Nucleophilic attack then preferentially occurs
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at the more sterically hindered C-O bond (C3), following an Sₙ1-like mechanism where

charge is stabilized by the phenyl group.[8]

Nucleophilic Opening: Under neutral or basic conditions, strong nucleophiles attack via an

Sₙ2 mechanism. This attack occurs at the less sterically hindered carbon atoms (C2 or C4),

leading to a different regioisomeric product compared to the acid-catalyzed pathway.[8]

Acid-Catalyzed (Electronic Control)

Nucleophilic (Steric Control)

3-Phenyloxetane Activated Oxetane
(Protonated)

H⁺ / Lewis Acid Product A
(Attack at C3)

Nu:⁻

3-Phenyloxetane Product B
(Attack at C2/C4)

Strong Nu:⁻

Click to download full resolution via product page

Caption: Regioselectivity of 3-phenyloxetane ring-opening.

Applications in Medicinal Chemistry and Drug
Development
The oxetane motif, and 3-phenyloxetane derivatives specifically, are increasingly used in drug

discovery to address common liabilities in lead compounds.[1]

Strategic Advantages:

Metabolic Stability: The oxetane ring is often used as a metabolically stable replacement for

more labile groups like gem-dimethyl or carbonyl functionalities.[9] Its inherent stability can

block common sites of metabolic oxidation.

Solubility Enhancement: As a polar scaffold, the introduction of an oxetane can improve the

aqueous solubility of a compound, a critical parameter for oral bioavailability.[9]
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Improved 3D Character: Moving away from flat, aromatic structures is a key goal in modern

drug design. The puckered, three-dimensional nature of the oxetane ring can improve

binding to protein targets by providing better shape complementarity.[1]

Novel Agonist Design: Recent research has identified 3-phenyloxetane derivatives as

potent and selective agonists of the glucagon-like peptide-1 receptor (GLP-1R), highlighting

their potential in developing treatments for type 2 diabetes and obesity.[10][11]

Caption: Role of 3-phenyloxetane in a drug discovery workflow.

Conclusion
3-Phenyloxetane is more than a simple heterocyclic compound; it is a powerful tool for the

modern medicinal chemist. Its distinct physicochemical properties, combined with its

predictable reactivity and proven benefits in improving drug-like characteristics, solidify its role

as a valuable building block. A thorough understanding of its synthesis, spectroscopic

signature, and chemical behavior, as outlined in this guide, is essential for leveraging its full

potential in the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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